Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate
Description
Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a pyrrolo[1,2-a]pyrimidine derivative characterized by a fused bicyclic scaffold with an ester group at position 8, a methyl substituent at position 2, and a keto group at position 4.
The synthesis of related pyrrolo[1,2-a]pyrimidine derivatives typically involves condensation reactions between substituted aldehydes and ethyl N-alkylglycinates under mild conditions (e.g., room temperature in methanol with triethylamine), followed by cyclization and acidification to yield the final product . The presence of the 4-oxo group in this compound suggests enhanced hydrogen-bonding capabilities compared to non-oxygenated analogs, which may influence crystallization behavior and solubility .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-5-13-9(14)6-7(2)12-10(8)13/h4-6,12H,3H2,1-2H3 |
InChI Key |
CBWSDZVIWORJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=CC(=O)N2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Oxidation: Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions involving the carboxylate group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols) can be used.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Further research is needed to determine precise outcomes.
Scientific Research Applications
Chemistry: As a scaffold, it can serve as a starting point for designing new drug candidates.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Biological Activity
Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS No. 1919049-98-1) is a compound of interest due to its potential biological activities. The compound's molecular formula is with a molecular weight of 220.22 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrrolo[1,2-a]pyrimidine class. This compound exhibits cytotoxic effects against various cancer cell lines. Such compounds have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, which is crucial for tumor cell proliferation. This inhibition leads to reduced cell viability in cancer models.
Table 1: Summary of Cytotoxic Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | GARFTase inhibition |
| MCF-7 | 6.8 | Induction of apoptosis |
| A549 | 4.5 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain pathways.
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Ethyl 2-methyl-4-oxo... | 10.5 | 3.0 | 3.5 |
| Celecoxib | 0.5 | 0.02 | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in nucleotide metabolism and inflammatory processes.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Selective Targeting : The compound shows preferential uptake by folate receptor-expressing cells, enhancing its efficacy against tumors that overexpress these receptors.
Study on Anticancer Activity
A pivotal study published in Cancer Research demonstrated the efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor size compared to control groups and showed a favorable safety profile.
Clinical Implications
Given its dual action as an anticancer and anti-inflammatory agent, this compound holds promise for further development as a therapeutic agent in oncology and chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate with structurally related pyrrolo[1,2-a]pyrimidine derivatives:
Key Observations:
- Substituent Diversity : The target compound features a 4-oxo group, while analogs in the table have methyl or aryl groups at position 7 (e.g., 3-chloro-thienyl or phenyl). These substitutions significantly alter steric and electronic properties.
Physicochemical Properties
- Hydrogen Bonding : The 4-oxo group in the target compound enables strong hydrogen-bonding interactions, which are critical for crystal packing and solubility in polar solvents . In contrast, methyl or halogenated substituents (e.g., 3-Cl-thienyl in ) introduce lipophilic character, reducing aqueous solubility.
- Thermal Stability : Compounds with electron-withdrawing groups (e.g., 3-Cl-thienyl) may exhibit higher thermal stability due to reduced electron density in the aromatic system.
Crystallographic Behavior
- Crystal Packing : The target compound’s 4-oxo group likely participates in intermolecular hydrogen bonds, forming robust supramolecular networks. In contrast, methyl-substituted analogs (e.g., ) rely on van der Waals interactions, resulting in less dense packing .
- Software Utilization : Crystallographic data for such compounds are often refined using SHELX programs, which are widely employed for small-molecule structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
